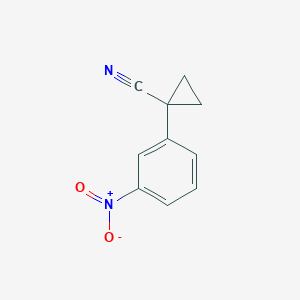

1-(3-Nitro-phenyl)-cyclopropanecarbonitrile

Description

1-(3-Nitro-phenyl)-cyclopropanecarbonitrile is a cyclopropane derivative featuring a nitrile group and a 3-nitrophenyl substituent. The compound belongs to a class of strained-ring systems that are widely explored in medicinal chemistry due to their unique conformational rigidity and electronic properties. The nitro group at the meta position on the phenyl ring enhances electron-withdrawing effects, which may influence reactivity and biological activity.

Properties

IUPAC Name |

1-(3-nitrophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-10(4-5-10)8-2-1-3-9(6-8)12(13)14/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHKUHMETFGZQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Nitro-phenyl)-cyclopropanecarbonitrile can be synthesized through a multi-step process. One common method involves the reaction of 2-(3-nitrophenyl)acetonitrile with 1,2-dibromoethane in the presence of sodium hydride in dimethyl sulfoxide (DMSO) at room temperature. The reaction mixture is stirred for 16 hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitro-phenyl)-cyclopropanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced using hydrogenation techniques.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines can be used in substitution reactions.

Major Products Formed

Reduction: Reduction of the nitro group yields 1-(3-aminophenyl)cyclopropanecarbonitrile.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Nitro-phenyl)-cyclopropanecarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Nitro-phenyl)-cyclopropanecarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 1-(3-Nitro-phenyl)-cyclopropanecarbonitrile with structurally related cyclopropanecarbonitrile derivatives:

Key Observations :

- Molecular Weight : Bromine substitution increases molecular weight significantly (222.08 vs. 188.18 for nitro), impacting solubility and pharmacokinetic properties .

Comparative Challenges :

- Nitro groups may complicate synthesis due to their oxidizing nature, requiring controlled conditions to avoid side reactions.

- Bromo and chloro analogs benefit from established cross-coupling methodologies, whereas nitro-substituted systems might necessitate protective strategies .

Stability and Reactivity

- Thermal Stability : Cyclopropanecarbonitriles are stable under standard conditions but may decompose at elevated temperatures, releasing toxic HCN .

- Reactivity : The nitro group enhances electrophilicity at the phenyl ring, making this compound more reactive toward nucleophilic aromatic substitution than halogenated analogs .

Biological Activity

1-(3-Nitro-phenyl)-cyclopropanecarbonitrile (CAS No. 124276-69-3) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring bonded to a nitrophenyl group and a cyano group. Its molecular formula is C10H8N2O2, and it exhibits unique chemical properties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as a ligand, influencing various signaling pathways within cells.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It could modulate receptor activity, affecting neurotransmission or other physiological processes.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound has potential anticancer properties, particularly in inhibiting cell proliferation in certain cancer cell lines.

- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, indicating its potential as an antimicrobial agent.

- Neuroprotective Effects : Some studies have indicated that it may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Efficacy in Biological Assays

A series of biological assays were conducted to evaluate the efficacy of this compound:

| Assay Type | IC50 Value (µM) | Notes |

|---|---|---|

| Anticancer (A549 Cells) | 15.4 ± 2.8 | Significant inhibition of cell proliferation observed. |

| Antimicrobial | 36.3 ± 9.9 | Effective against Gram-positive bacteria. |

| Neuroprotection | 21.5 ± 9.4 | Reduced cell death in neurotoxic models. |

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human lung cancer cells (A549). The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent against lung cancer .

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of the compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity, with a minimum inhibitory concentration (MIC) lower than many standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.